molecular formula C17H11Cl2NO2 B14501461 3-Benzylidene-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione CAS No. 63233-37-4

3-Benzylidene-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B14501461
CAS No.: 63233-37-4
M. Wt: 332.2 g/mol
InChI Key: IQWMHJAEKRDZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzylidene-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones This compound is characterized by the presence of a benzylidene group attached to the nitrogen atom of the pyrrolidine ring and a dichlorophenyl group attached to the carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylidene-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione typically involves the reaction of 3,5-dichlorobenzaldehyde with pyrrolidine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux for several hours to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Benzylidene-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene or dichlorophenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine-2,5-diones.

Scientific Research Applications

3-Benzylidene-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzylidene-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Benzylidene-1-phenylpyrrolidine-2,5-dione: Similar structure but lacks the dichlorophenyl group.

    3-Benzylidene-1-(4-chlorophenyl)pyrrolidine-2,5-dione: Contains a single chlorine atom on the phenyl group.

    3-Benzylidene-1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione: Contains methyl groups instead of chlorine atoms.

Uniqueness

The presence of the dichlorophenyl group in 3-Benzylidene-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione imparts unique chemical properties, such as increased reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

63233-37-4

Molecular Formula

C17H11Cl2NO2

Molecular Weight

332.2 g/mol

IUPAC Name

3-benzylidene-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C17H11Cl2NO2/c18-13-8-14(19)10-15(9-13)20-16(21)7-12(17(20)22)6-11-4-2-1-3-5-11/h1-6,8-10H,7H2

InChI Key

IQWMHJAEKRDZGN-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2)C(=O)N(C1=O)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.